molecular formula C12H16O6 B8358148 Trimethyl cyclohex-5-ene-1,2,4-tricarboxylate

Trimethyl cyclohex-5-ene-1,2,4-tricarboxylate

Cat. No. B8358148
M. Wt: 256.25 g/mol
InChI Key: CVXHHLMEWWGSIX-UHFFFAOYSA-N
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Patent
US08367859B2

Procedure details

Trimethyl cyclohex-5-ene-1,2,4-tricarboxylate (200 mg, 0.78 mmol) is mixed with 305 mg of 5 percent by weight platinum on a carbon support in m-xylene (30 ml). The reaction mixture is refluxed with the reflux apparatus being open to air for 4 days. The residual platinum on carbon is then filtered off and the filtrate is concentrated down to a clear colorless gel. The desired product is obtained with a 65 percent yield. The yield is determined by GC/MS using a dodecane as an internal standard.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:15]([O:17][CH3:18])=[O:16])[CH:6]=[CH:5][CH:4]([C:7]([O:9][CH3:10])=[O:8])[CH2:3][CH:2]1[C:11]([O:13][CH3:14])=[O:12]>C1(C)C=CC=C(C)C=1.[Pt]>[C:15]([O:17][CH3:18])(=[O:16])[C:1]1[C:2](=[CH:3][C:4](=[CH:5][CH:6]=1)[C:7]([O:9][CH3:10])=[O:8])[C:11]([O:13][CH3:14])=[O:12]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C1(C(CC(C=C1)C(=O)OC)C(=O)OC)C(=O)OC
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC(=CC=C1)C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed with the reflux apparatus
FILTRATION
Type
FILTRATION
Details
The residual platinum on carbon is then filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated down to a clear colorless gel

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C(C=1C(C(=O)OC)=CC(C(=O)OC)=CC1)(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.